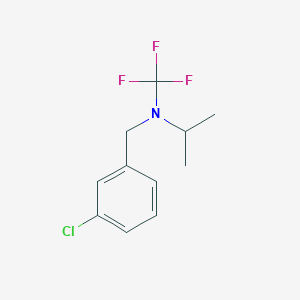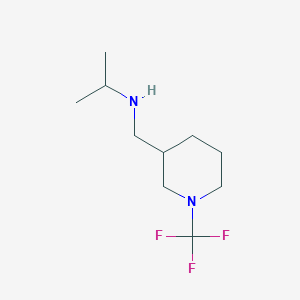
2-Chloro-1-(4-methylpiperazin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)butan-1-one typically involves the reaction of 4-methylpiperazine with 2-chlorobutanone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(4-methylpiperazin-1-yl)butan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Reactions: Products include substituted piperazines and other derivatives.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: Products include alcohols and amines.
Applications De Recherche Scientifique
2-Chloro-1-(4-methylpiperazin-1-yl)butan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential antidepressants and antipsychotics.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(4-methylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone
- 2-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one
- 4-(4-methylpiperazin-1-yl)butan-1-amine
Uniqueness
2-Chloro-1-(4-methylpiperazin-1-yl)butan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Propriétés
Numéro CAS |
757149-14-7 |
|---|---|
Formule moléculaire |
C9H17ClN2O |
Poids moléculaire |
204.70 g/mol |
Nom IUPAC |
2-chloro-1-(4-methylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C9H17ClN2O/c1-3-8(10)9(13)12-6-4-11(2)5-7-12/h8H,3-7H2,1-2H3 |
Clé InChI |
RSMGFUQOELMROF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)N1CCN(CC1)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13963989.png)






![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine](/img/structure/B13964019.png)




